![molecular formula C25H21N3O3 B2642167 7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-30-5](/img/structure/B2642167.png)
7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their interesting pharmaceutical and biological activities . Quinoline derivatives have been synthesized for various applications, including third-generation photovoltaics .
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions. For example, some quinoline/cinnamic acid hybrids were synthesized and screened for their in vitro anti-Aβ 42 aggregation activity .Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly depending on the specific substituents attached to the quinoline core . The structure of this specific compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, some quinoline derivatives have been shown to undergo [4+2] cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For instance, the compound’s solubility, melting point, and boiling point could be determined experimentally .Applications De Recherche Scientifique
Supramolecular Aggregation
The compound exhibits interesting properties in supramolecular aggregation. A study by Portilla et al. (2005) found that similar molecules are linked into complex structures by hydrogen bonds. This property could be significant in developing materials with specific structural characteristics (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Synthesis of Quinoline Alkaloids
The synthesis of various quinoline alkaloids, which have significant biological activities, often involves compounds similar to the one . Sekar and Prasad (1998) explored this aspect, indicating the compound's potential in synthesizing biologically active molecules (Sekar & Prasad, 1998).
Photophysical Properties
Toche et al. (2010) studied similar quinolone derivatives for their photophysical properties. These findings suggest the potential use of this compound in developing materials for optical and electronic applications (Toche, Kazi, Patil, Kanawade, & Jachak, 2010).
Synthesis of Heterocyclic Compounds
This compound may play a role in the synthesis of structurally complex heterocyclic compounds. Rajesh et al. (2011) described the synthesis of benzopyrazoloquinolines, showcasing the versatility of similar compounds in synthesizing diverse heterocyclic structures (Rajesh, Bala, Perumal, & Menéndez, 2011).
Synthesis of Novel Organic Compounds
The compound's derivatives have been explored for synthesizing new organic materials. A study by Yang et al. (2013) on similar compounds indicates potential applications in organic synthesis and materials science (Yang, Liang, Zuo, & Long, 2013).
Potential in Pharmaceutical Research
Its structural similarities with other compounds involved in pharmaceutical research suggest potential applications in drug discovery. For instance, Deady et al. (2003) synthesized derivatives of similar compounds with significant cytotoxic activity (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
OLED Applications
Compounds with structural similarity have been used in the development of organic light emitting diodes (OLEDs). This suggests potential use in electronics and display technologies (Szlachcic, Danel, Gryl, Stadnicka, Usatenko, Nosidlak, Lewińska, Sanetra, & Kuźnik, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-29-18-11-9-16(10-12-18)24-20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)28(27-24)17-7-5-4-6-8-17/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIURJRSMRTTXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
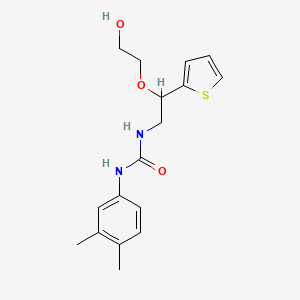
![1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642087.png)
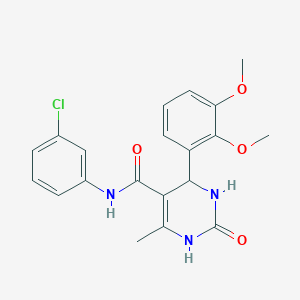
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2642089.png)
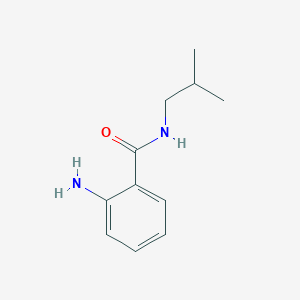
![1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642092.png)
![2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide](/img/structure/B2642093.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)
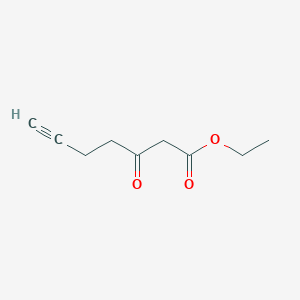

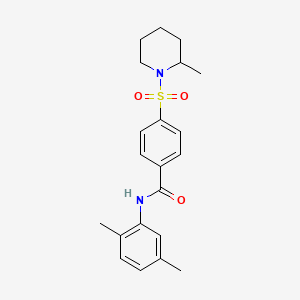
![3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642104.png)
![2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride](/img/structure/B2642107.png)
